
(E)-1-(2-methylbenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-methylbenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide, also known as MPHC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
(E)-1-(2-methylbenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of (E)-1-(2-methylbenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit tumor cell proliferation and migration, and improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-1-(2-methylbenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide in lab experiments is its ability to selectively target specific enzymes and signaling pathways. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on different biological systems.
Orientations Futures
There are several future directions for research on (E)-1-(2-methylbenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide. One potential area of investigation is the development of more potent and selective derivatives of this compound. Another area of interest is the investigation of the effects of this compound on different biological systems, such as the nervous system and the immune system. Additionally, the potential use of this compound as a therapeutic agent for other diseases, such as cancer and diabetes, warrants further investigation.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, anti-tumor, and anti-diabetic properties make it a subject of interest for future research. While there are still limitations in our understanding of its mechanism of action, continued research on this compound may lead to the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of (E)-1-(2-methylbenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide involves the reaction of 2-methylbenzoyl chloride with piperidine-4-carbohydrazide, followed by the addition of pyridine-4-carbaldehyde. The resulting product is a yellow crystalline solid with a melting point of 239-241°C.
Propriétés
IUPAC Name |
1-(2-methylbenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-4-2-3-5-18(15)20(26)24-12-8-17(9-13-24)19(25)23-22-14-16-6-10-21-11-7-16/h2-7,10-11,14,17H,8-9,12-13H2,1H3,(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXCREHVQRKHDK-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NN=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
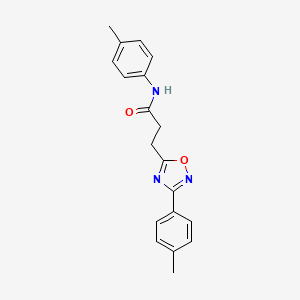





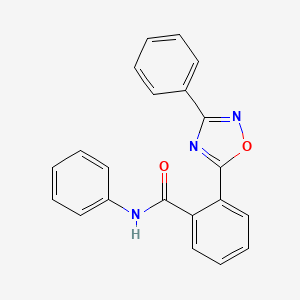

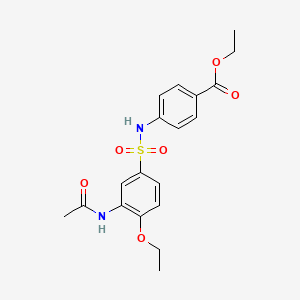
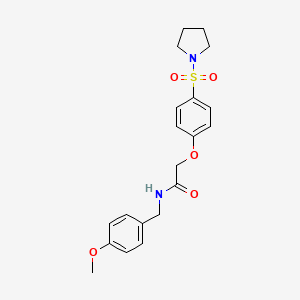
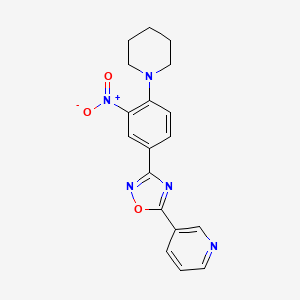
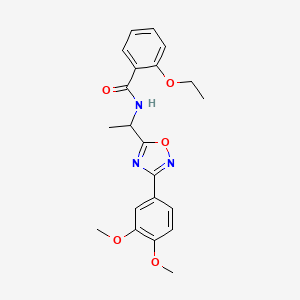
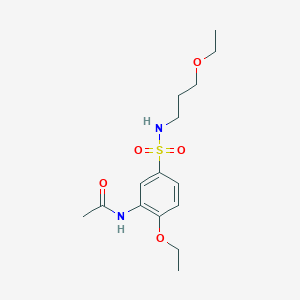
![4-[[2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]amino]benzamide](/img/structure/B7707719.png)
